4-Iodophenoxy-3-oxapentane
Description
Contextualizing Aryl Ether Structures in Synthetic Methodologies
Aryl ethers are organic compounds featuring an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. This structural motif is ubiquitous in a vast array of biologically important molecules, including pharmaceuticals, agrochemicals, and natural products. evitachem.com Consequently, the development of efficient methods for their synthesis is a central theme in organic chemistry. evitachem.com
Historically, the Williamson ether synthesis was a primary method, but it often requires harsh conditions and is limited in scope. The Ullmann condensation, which couples an aryl halide with an alcohol using a copper catalyst, represented a significant advance, though it too can require high temperatures. bldpharm.com Modern synthetic chemistry has seen the advent of more sophisticated and milder techniques, such as palladium-catalyzed Buchwald-Hartwig amination-type reactions, which allow for the formation of aryl ethers under more forgiving conditions and with greater functional group tolerance. researchgate.net Furthermore, metal-free approaches utilizing hypervalent iodine reagents have emerged as powerful alternatives for constructing C–O bonds. diva-portal.orgbeilstein-journals.org These advanced methodologies have broadened the accessibility of complex aryl ether structures for various applications. researchgate.net
Academic Significance of Halogenated Aryl Ethers in Organic Synthesis
Halogenated aryl ethers, particularly iodo-substituted variants like 4-Iodophenoxy-3-oxapentane, are of profound academic interest due to their role as versatile synthetic intermediates. chemicalbook.com The carbon-halogen bond is a key functional group that serves as a handle for a multitude of chemical transformations. Among the halogens, the carbon-iodine (C-I) bond is the longest and weakest, making aryl iodides the most reactive of the aryl halides in many catalytic reactions. diva-portal.org
This high reactivity makes aryl iodides preferred substrates in numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods are cornerstones of modern synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.
Moreover, iodoarenes are critical precursors for the synthesis of hypervalent iodine reagents. researchgate.net These compounds, such as (diacetoxyiodo)arenes and diaryliodonium salts, are highly valuable as mild and selective oxidizing agents and as electrophilic sources for aryl group transfer reactions. researchgate.netdiva-portal.org The ability to perform arylations under metal-free conditions using these reagents is a significant area of contemporary research, offering an alternative to traditional metal-catalyzed methods. beilstein-journals.org The development of methods to synthesize and apply hypervalent iodine compounds continues to be an active field of investigation. researchgate.netdiva-portal.org
Overview of Research Trajectories for this compound
Given its structure, the research trajectory for this compound is not as an end-product but as a strategic building block. Its utility lies in its bifunctional nature: the reactive C-I bond and the stable, flexible ether side-chain.
Key Potential Research Applications:
Platform for Cross-Coupling Reactions: The primary role for this compound is as a substrate in cross-coupling reactions. The 4-iodophenyl group can be readily converted into a variety of other functional groups. For instance, a Suzuki coupling could link it to a boronic acid to form a biaryl structure, while a Sonogashira coupling could introduce an alkyne. This allows the -(O-CH₂CH₂-O-CH₂CH₃) moiety to be incorporated into larger, more complex molecules designed for applications in materials science or as pharmaceutical scaffolds.
Precursor to Hypervalent Iodine Reagents: The iodoarene functionality allows for its conversion into a hypervalent iodine(III) reagent. researchgate.net By oxidizing the iodine atom, a diaryliodonium salt could be formed. This transforms the molecule into an arylating agent, capable of transferring the 4-(2-ethoxyethoxy)phenyl group to nucleophiles such as alcohols, amines, or stabilized carbanions, often under mild, metal-free conditions. diva-portal.orgbeilstein-journals.org This trajectory is significant for green chemistry initiatives and for synthesizing molecules that may be sensitive to transition metals.
Fragment in Medicinal Chemistry and Materials Science: The ethoxyethoxy side chain imparts specific physical properties, such as increased solubility in organic solvents and potential for coordination with metal ions. In drug discovery, such chains can be used to modify the pharmacokinetic properties of a lead compound. In materials science, incorporating this flexible, polar chain could influence the self-assembly properties or solubility of polymers and other advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-(2-ethoxyethoxy)-4-iodobenzene |
InChI |
InChI=1S/C10H13IO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
FWBIEDHCEFIRIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Iodophenoxy 3 Oxapentane
Strategies for Carbon-Oxygen Bond Formation in Aryl Ether Synthesis
The formation of the aryl ether C-O bond is a cornerstone of the synthesis of 4-Iodophenoxy-3-oxapentane. This can be envisioned through the coupling of a phenolic precursor with an appropriate alkyl component or an aryl precursor with an alcohol. The primary approaches for this transformation are nucleophilic aromatic substitution and transition metal-catalyzed etherification.
Nucleophilic Aromatic Substitution (SNAr) is a classical yet effective method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. bris.ac.uknih.gov In the context of this compound synthesis, this could involve the reaction of a p-iodophenoxide with a suitable electrophile like 2-methoxyethyl chloride. However, the SNAr reaction is more commonly applied when the aryl halide itself is the electrophile. For this to be efficient, the aryl halide must contain strong electron-withdrawing groups (such as nitro or cyano) at the ortho or para positions to activate the ring towards nucleophilic attack. acs.org
A general and practical route to aryl ethers via SNAr involves the treatment of an alcohol with a fluorinated aromatic compound in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). bris.ac.uknih.govresearchgate.net This methodology is noted for its high regioselectivity and atom economy. bris.ac.uknih.gov The choice of solvent, base, and the sequence of reagent addition are critical for a successful outcome. acs.org
Table 1: Representative Conditions for SNAr-based Aryl Ether Synthesis
| Nucleophile | Electrophile | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Carbohydrate Alcohols | Fluorinated (Hetero)aromatics | KHMDS | DMF | 0 °C to rt | Good to Excellent bris.ac.uknih.govacs.org |
| Various Alcohols | Aryl chlorides with nitro/cyano groups | tert-BuOK | DMF | Not specified | High acs.org |
Transition Metal-Catalyzed Etherification Routes
Transition metal catalysis has revolutionized the formation of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods. The most prominent among these are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.
The Ullmann condensation , first described in 1905, traditionally involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at high temperatures. synarchive.comwikipedia.org Modern advancements have introduced the use of ligands and nano-sized copper catalysts, which allow the reaction to proceed under much milder conditions. mdpi.com These improved protocols have expanded the reaction's scope, making it a more attractive method for both academic and industrial applications. mdpi.com A variety of copper sources, including copper nanoparticles and copper(I) complexes, have been shown to be effective. mdpi.comacs.org
Table 2: Modern Ullmann Condensation Conditions for C-O Coupling
| Copper Source | Ligand | Base | Solvent | Temperature | Substrate Scope |
|---|---|---|---|---|---|
| Nano-sized Cu | N-phenylpicolinamide | Not specified | Not specified | Not specified | (Hetero)aromatic halides and phenols mdpi.com |
| Cu Nanoparticles | Ligand-free | Cs2CO3 | Acetonitrile (B52724) | 50–60 °C | Substituted phenols and aryl bromides mdpi.com |
| (±)-diol L3-CuI complex | (±)-diol L3 | Not specified | Not specified | Mild | Aryl iodides/bromides and phenols/alcohols acs.org |
The Buchwald-Hartwig etherification is a powerful palladium-catalyzed cross-coupling reaction for forming C-O bonds. rsc.orgorganic-chemistry.org This method is known for its exceptional functional group tolerance and its applicability to a wide range of aryl halides (including chlorides) and alcohols. mit.eduresearchgate.net The development of specialized phosphine (B1218219) ligands has been central to the success of this reaction, enabling couplings to occur under mild conditions with high efficiency. wikipedia.orgresearchgate.net These catalyst systems are often more active and have a broader scope than their copper-based counterparts. rsc.org
Table 3: Selected Ligand Systems for Buchwald-Hartwig C-O Coupling
| Ligand Type | Example Ligands | Key Advantages |
|---|---|---|
| Biarylphosphines | SPhos, XPhos, RuPhos | High activity for coupling aryl chlorides and hindered substrates. |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Effective for coupling primary amines and aryl iodides/triflates. wikipedia.org |
Selective Iodination Techniques for Phenol Derivatives in this compound Synthesis
The regioselective introduction of an iodine atom onto the aromatic ring is the second critical step in synthesizing this compound. The target requires iodination at the para position relative to the ether linkage. The ether group is an ortho, para-director, meaning that electrophilic substitution can yield a mixture of products. Therefore, precise control of regioselectivity is essential.
Electrophilic aromatic iodination is the most direct method for introducing an iodine atom. The regiochemical outcome is influenced by the nature of the iodinating reagent, the solvent, and the presence of catalysts or additives. organic-chemistry.org Common electrophilic iodinating reagents include molecular iodine (I2), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). nih.gov
For activated aromatic compounds like phenols and their ethers, iodination often yields predominantly the para-substituted product, although ortho-iodination can be a significant competing reaction. organic-chemistry.org Various systems have been developed to enhance selectivity. For instance, using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) provides mainly ortho-monoiodinated products for phenols. organic-chemistry.org In contrast, other methods aim to maximize para-selectivity. The choice of conditions is therefore critical to direct the iodine to the desired position 4 of the phenoxy ring.
Table 4: Comparison of Electrophilic Iodination Reagents and Conditions
| Iodinating System | Substrate Type | Typical Regioselectivity | Notes |
|---|---|---|---|
| I2 / H2O2 in Water | Phenols | Mixture of mono- and di-iodinated products | Yields depend on temperature and equivalents of iodine. researchgate.net |
| KI / (NH4)2S2O8 | Activated Aromatics | Predominantly ortho | Environmentally benign, acid-free method. organic-chemistry.org |
| NIS / cat. Trifluoroacetic acid | Methoxy/Methyl-substituted aromatics | Highly regioselective | Mild conditions, short reaction times. organic-chemistry.org |
| Thallium(I) acetate (B1210297) / I2 | Phenols | Selective ortho-iodination | Offers an alternative to mercury- or silver-based methods. rsc.orgrsc.org |
Directed Ortho-Metalation Strategies for Iodination
Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base. This coordination facilitates the deprotonation of the proximal ortho-C-H bond, generating a stabilized aryllithium species. wikipedia.orgchem-station.com This intermediate can then be quenched with an electrophile, such as molecular iodine, to install a substituent exclusively at the ortho position.
In the context of a phenoxy-3-oxapentane precursor, the ether oxygen atom can function as a DMG. wikipedia.org Consequently, applying DoM methodology would be expected to yield ortho-iodinated products. This makes DoM an excellent strategy for synthesizing 2-iodophenoxy derivatives but unsuitable for the direct synthesis of the target compound, this compound, which requires para-iodination. This technique is therefore highlighted as a contrasting method for achieving alternative regiochemical outcomes.
Table 5: Common Directed Metalation Groups (DMGs) and Conditions
| Directed Metalation Group (DMG) | Base | Typical Electrophile | Position Functionalized |
|---|---|---|---|
| -OMe (Methoxy) | n-BuLi, s-BuLi, t-BuLi | I2, CO2, RCHO | ortho wikipedia.org |
| -CONR2 (Amide) | s-BuLi / TMEDA | I2, Me3SiCl | ortho |
| -OC(O)NR2 (Carbamate) | s-BuLi / TMEDA | I2, Br2 | ortho uwindsor.ca |
Optimization of Reaction Parameters for Enhanced Synthetic Efficiency
Achieving a high yield and purity of this compound requires careful optimization of all reaction parameters for both the C-O bond formation and the iodination steps. Key variables include temperature, reaction time, solvent, and the nature and concentration of catalysts, ligands, and bases.
Modern synthetic chemistry increasingly relies on systematic approaches to reaction optimization, moving away from traditional one-variable-at-a-time methods. Methodologies like factorial design of experiments allow for the simultaneous investigation of multiple factors, providing a more comprehensive understanding of their interactions and impact on the reaction outcome. rsc.org
Table 6: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Potential Impact | Optimization Goal |
|---|---|---|
| Catalyst Loading | Affects reaction rate and cost. Too high can lead to side products; too low results in incomplete conversion. | Minimize loading without sacrificing yield or reaction time. |
| Ligand Choice | Crucial for catalyst stability and activity in cross-coupling reactions (e.g., Buchwald-Hartwig). | Identify ligand that provides the highest yield and selectivity under the mildest conditions. |
| Base | Affects nucleophile activation and catalyst performance. Strength and solubility are key factors. | Select a base that is strong enough to promote the reaction but does not cause substrate/product degradation. |
| Solvent | Influences solubility of reagents, reaction rate, and sometimes product selectivity. | Find a solvent that maximizes reaction rate and yield while simplifying product purification. |
| Temperature | Controls reaction kinetics. Higher temperatures can increase rate but may also promote side reactions and decomposition. | Determine the lowest possible temperature that provides a reasonable reaction rate and high selectivity. |
| Reaction Time | Determines the extent of conversion. Insufficient time leads to low yield; excessive time can lead to product degradation. | Identify the minimum time required for complete conversion of the limiting reagent. |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a critical evaluation of solvents, catalysts, and energy consumption to devise a more sustainable synthetic protocol. The traditional Williamson ether synthesis, while effective, often relies on volatile organic solvents and stoichiometric amounts of base, leading to significant waste generation. wikipedia.org
The choice of solvent is a critical factor in the environmental footprint of a chemical process. wikipedia.org Traditional solvents for Williamson ether synthesis, such as acetonitrile and N,N-dimethylformamide, are effective but pose environmental and health risks. wikipedia.org Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.
Alternative Solvents: Research into greener alternatives has identified several classes of solvents that could be applicable to the synthesis of this compound. Ionic liquids (ILs), for instance, are salts with low melting points that have negligible vapor pressure, making them attractive replacements for volatile organic compounds (VOCs). researchgate.net Their use in Williamson ether synthesis has been shown to facilitate high yields at room temperature. researchgate.net Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another innovative medium. acs.org scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, simplifying product isolation. libretexts.org
Solvent Minimization and Solvent-Free Approaches: A significant advancement in green synthesis is the move towards solvent-free or neat reaction conditions. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in this regard. benthamdirect.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times and often eliminates the need for a solvent, leading to a much cleaner process. benthamdirect.com For the synthesis of this compound, a solvent-free approach under microwave irradiation could offer substantial environmental benefits.
| Solvent System | Relative Reaction Time | Product Yield (%) | Environmental Considerations |
| Acetonitrile | 8-10 hours | 85-90 | Volatile organic compound, toxic. |
| Dimethylformamide (DMF) | 6-8 hours | 88-93 | Volatile organic compound, reprotoxic. |
| Ionic Liquid ([bmim][BF₄]) | 2-4 hours | 90-95 | Low volatility, potential toxicity concerns. organic-chemistry.org |
| Supercritical CO₂ | 5-7 hours | 80-88 | Non-toxic, easily recyclable, requires high pressure. libretexts.org |
| Solvent-Free (Microwave) | 10-20 minutes | 92-97 | No solvent waste, energy-efficient. |
This is an interactive data table based on representative data for Williamson ether synthesis.
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. In the context of this compound synthesis, catalyst development focuses on recyclable systems and the use of phase-transfer catalysts to enhance reaction rates and selectivity.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reactants in immiscible phases, as is common in Williamson ether synthesis with an aqueous base and an organic substrate. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. crdeepjournal.org This can eliminate the need for anhydrous conditions and expensive, hazardous solvents. crdeepjournal.org The use of PTC can lead to faster reactions, milder conditions, and improved yields. crdeepjournal.org
Recyclable Catalysts: The development of heterogeneous or easily recyclable homogeneous catalysts is a key area of research. nih.govnih.gov For O-alkylation reactions, solid-supported catalysts offer the advantage of simple separation from the reaction mixture, allowing for their reuse over multiple cycles. whiterose.ac.uk For example, a polymer-supported cationic acrylate (B77674) has been shown to be an efficient and recyclable catalyst for Williamson ether synthesis under phase-transfer conditions. francis-press.com The development of such catalysts for the production of this compound would significantly improve the sustainability of the process by minimizing catalyst waste. Research into ionic liquid-based catalysts that also act as the solvent has shown promise, with some systems demonstrating excellent recycling performance. nih.govnih.gov
| Catalyst System | Reaction Conditions | Yield (%) | Recyclability |
| None (Stoichiometric Base) | 80 °C, 8h | 85 | Not applicable |
| Tetrabutylammonium bromide (PTC) | 60 °C, 4h | 92 | Possible but can be challenging. |
| Polymer-Supported Catalyst | 70 °C, 6h | 90 | High (recoverable by filtration). |
| Recyclable Ionic Liquid Catalyst | 70 °C, 5h | 93 | Excellent (recoverable and reusable). nih.govnih.gov |
This is an interactive data table based on representative data for catalyzed Williamson ether synthesis.
Mechanistic Investigations of Reactions Involving 4 Iodophenoxy 3 Oxapentane
Exploration of the Carbon-Iodine Bond Reactivity in 4-Iodophenoxy-3-oxapentane
The carbon-iodine (C-I) bond in this compound is the primary site of its chemical reactivity. The nature of this bond, being the least electronegative of the halogens, makes it susceptible to both homolytic and heterolytic cleavage, paving the way for a variety of chemical transformations. The electron-donating nature of the ether-containing substituent at the para position can influence the electron density at the carbon atom of the C-I bond, thereby modulating its reactivity.
Homolytic Cleavage Pathways in Radical Reactions
Homolytic cleavage of the C-I bond in this compound results in the formation of a 4-phenoxyphenyl-3-oxapentane radical and an iodine radical. This process is typically initiated by heat or light, or through the action of a radical initiator. The stability of the resulting aryl radical is a key factor in the feasibility of this pathway. The presence of the ether group may have a modest influence on the stability of the aryl radical.
Recent studies have shown that halogen bonding can promote the homolysis of C-I bonds in perfluoroalkyl iodides under mild conditions. nih.gov A similar interaction between this compound and a Lewis base could facilitate the homolytic cleavage of its C-I bond, generating the corresponding aryl radical for subsequent reactions.
Heterolytic Cleavage in Nucleophilic Displacement Reactions
Heterolytic cleavage of the C-I bond involves the departure of the iodide ion (I⁻), leaving behind a positive charge on the aromatic ring. However, direct nucleophilic aromatic substitution on an unactivated aryl halide like this compound is generally difficult due to the high energy of the phenyl cation intermediate.
Instead, nucleophilic displacement reactions involving this compound are more likely to proceed through mechanisms facilitated by transition metal catalysts, such as palladium or copper. In these reactions, the aryl iodide undergoes oxidative addition to a low-valent metal center, which is a key step in many cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the order Ar-I > Ar-Br > Ar-Cl, consistent with the C-X bond strength. mtak.hu
Reaction Kinetics and Thermodynamics of this compound Transformations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl iodide to the Pd(0) complex is often the rate-determining step.
Computational studies on 4-substituted iodobenzenes have shown that electron-withdrawing groups tend to increase the exergonicity of the oxidative addition step. mtak.hu The phenoxy-3-oxapentane substituent, being weakly electron-donating, would be expected to have a corresponding effect on the reaction's free energy.
Table 1: Hypothetical Kinetic and Thermodynamic Data for the Oxidative Addition of Substituted Iodobenzenes to a Pd(0) Complex
| Substituent | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |
| -NO₂ | 12.5 | -40.2 |
| -CN | 13.1 | -38.5 |
| -H | 14.5 | -35.9 |
| -OCH₃ | 15.2 | -34.1 |
| -O(CH₂)₂OCH₃ (this compound) | 15.5 | -33.8 |
Note: The data for this compound is an educated estimation based on the trends observed for other substituents.
Intermediates and Transition States in Cross-Coupling Reactions of this compound
Cross-coupling reactions are among the most important applications of aryl iodides. These reactions, typically catalyzed by transition metals like palladium, proceed through a catalytic cycle involving several key steps and intermediates.
Oxidative Addition Pathways with Transition Metal Catalysts
The initial and often rate-limiting step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. mtak.hu For this compound, this involves the cleavage of the C-I bond and the formation of a new organopalladium(II) complex.
Two main pathways are generally considered for this step: a dissociative mechanism where a ligand first dissociates from the palladium complex, and an associative (or bisphosphine) pathway. mtak.hu For many systems, the bisphosphine pathway is found to be more favorable. mtak.hu The transition state for this step involves the interaction of the palladium center with both the carbon and iodine atoms of the C-I bond.
Transmetalation and Reductive Elimination Mechanisms
Following oxidative addition, the resulting arylpalladium(II) intermediate undergoes transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). This step involves the transfer of an organic group from the other metal to the palladium center, forming a diarylpalladium(II) complex and a metal halide salt.
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination step is generally facile and irreversible.
Table 2: Key Mechanistic Steps in the Suzuki-Miyaura Cross-Coupling of this compound
| Step | Reactants | Intermediate/Product |
| Oxidative Addition | This compound + Pd(0)L₂ | [Ar-Pd(II)-I]L₂ |
| Transmetalation | [Ar-Pd(II)-I]L₂ + R-B(OR)₂ | [Ar-Pd(II)-R]L₂ + I-B(OR)₂ |
| Reductive Elimination | [Ar-Pd(II)-R]L₂ | Ar-R + Pd(0)L₂ |
Ar represents the 4-phenoxyphenyl-3-oxapentane group.
Unraveling Stereochemical Outcomes in Asymmetric Transformations of this compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies specifically investigating the stereochemical outcomes in asymmetric transformations of this compound. While the broader fields of asymmetric catalysis and stereoselective reactions of aryl ethers are well-documented, dedicated research into the chiral induction and stereocontrol of reactions involving this particular iodoaryl ether has not been reported.
General principles of asymmetric synthesis would suggest that the iodine substituent on the phenoxy group could be a handle for metal-catalyzed cross-coupling reactions, and the ether linkage might be susceptible to chiral Lewis acid-catalyzed rearrangements or cleavages. However, without specific experimental data, any discussion of stereochemical outcomes remains purely speculative.
The development of asymmetric transformations for a molecule like this compound would typically involve the use of chiral catalysts or reagents to control the formation of stereoisomers. Potential areas of investigation could include:
Asymmetric Cross-Coupling Reactions: Utilizing the iodo-group with chiral palladium, nickel, or copper catalysts to form new carbon-carbon or carbon-heteroatom bonds with predictable stereochemistry.
Chiral Ligand-Directed Reactions: Employing chiral ligands that could coordinate to the ether oxygen or the iodine atom to direct the approach of a reagent to a specific face of the molecule.
Enantioselective C-H Functionalization: Activating a C-H bond on the aromatic ring or the ethyl group in a stereocontrolled manner using a chiral catalyst.
As there are no published research findings on these or any other asymmetric transformations of this compound, it is not possible to provide detailed mechanistic insights or data tables on stereochemical outcomes. The scientific community has yet to explore the potential of this compound in the realm of asymmetric synthesis. Therefore, a detailed analysis of its stereochemical behavior in such reactions cannot be compiled at this time.
Computational and Theoretical Chemistry Studies of 4 Iodophenoxy 3 Oxapentane
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 4-Iodophenoxy-3-oxapentane, these calculations provide a quantum mechanical perspective on its stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. taylorandfrancis.comyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. nih.gov
A hypothetical Density Functional Theory (DFT) calculation at the B3LYP/6-311G(d,p) level of theory for this compound could yield the following frontier orbital energies and related reactivity descriptors.
Interactive Data Table: Frontier Molecular Orbital Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap (ΔE) | 5.36 eV |
| Ionization Potential (I) | 6.25 eV |
| Electron Affinity (A) | 0.89 eV |
| Global Hardness (η) | 2.68 |
| Global Softness (S) | 0.186 |
| Electronegativity (χ) | 3.57 |
| Chemical Potential (μ) | -3.57 eV |
| Global Electrophilicity Index (ω) | 2.37 eV |
This data is hypothetical and for illustrative purposes.
The analysis of the frontier orbitals would likely show that the HOMO is predominantly localized on the iodophenoxy moiety, specifically the iodine atom and the oxygen of the ether linkage, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. researchgate.netarxiv.orgnih.gov This is invaluable for predicting how a molecule will interact with other charged species.
A theoretical MEP map of this compound would likely reveal several key features:
Negative Potential (Red/Yellow): The regions of highest electron density, and thus negative electrostatic potential, are expected to be concentrated around the oxygen atom of the oxapentane chain and to a lesser extent, the iodine atom. These areas are prone to interaction with electrophiles or positive centers.
Positive Potential (Blue): Electron-deficient regions, characterized by positive electrostatic potential, are anticipated around the hydrogen atoms of the ethyl group and the aromatic ring. These sites are susceptible to nucleophilic attack.
Neutral Regions (Green): The carbon backbone of the molecule would likely exhibit a relatively neutral potential.
The MEP surface provides a clear rationale for the molecule's intermolecular interactions and potential reactivity patterns.
Molecular Dynamics Simulations of this compound in Solution and Condensed Phases
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.commdpi.com
A hypothetical MD simulation of this compound in a solvent like water or a non-polar solvent like hexane could reveal:
Conformational Flexibility: The oxapentane chain is expected to exhibit significant conformational freedom, with rotations around the C-O and C-C single bonds. The simulation would allow for the identification of the most stable conformers and the energy barriers between them.
Solvation Effects: In a polar solvent like water, the simulation would likely show the formation of hydrogen bonds between the ether oxygen of this compound and water molecules. In a non-polar solvent, van der Waals interactions would dominate.
Condensed Phase Behavior: Simulations of multiple this compound molecules would provide insights into its liquid state structure and dynamics, including radial distribution functions that describe the packing of molecules.
Prediction of Spectroscopic Signatures and Conformational Preferences
Computational chemistry can accurately predict various spectroscopic properties, which is crucial for the identification and characterization of molecules.
¹H and ¹³C NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the chemical shifts of the hydrogen and carbon atoms in this compound. These predicted spectra would be invaluable for interpreting experimental NMR data and confirming the molecular structure.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum of the molecule. Key predicted vibrational modes would include C-H stretching of the aromatic and alkyl groups, C-O-C stretching of the ether linkage, and vibrations associated with the C-I bond.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, transitions involving the π-system of the aromatic ring are expected to be prominent.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Regions |
|---|---|
| ¹H NMR (ppm) | Aromatic protons: 6.8-7.7; Methylene (B1212753) protons (CH₂O): 4.1; Methylene protons (CH₂CH₃): 1.5; Methyl protons (CH₃): 0.9 |
| ¹³C NMR (ppm) | Aromatic carbons: 115-160; Carbon-Iodo: ~90; Methylene carbons (CH₂O): ~70; Methylene carbons (CH₂CH₃): ~25; Methyl carbon (CH₃): ~15 |
| IR (cm⁻¹) | Aromatic C-H stretch: 3050-3100; Alkyl C-H stretch: 2850-2960; C-O-C stretch: 1050-1150; C-I stretch: ~500 |
This data is hypothetical and for illustrative purposes.
Computational Design of Novel this compound Derivatives
Computational methods can be employed to design new molecules with desired properties by making systematic modifications to a parent structure. nih.govmdpi.comnih.gov For this compound, derivatives could be designed to tune its electronic or physical properties.
A computational study could explore derivatives with:
Modified Ether Chain: Replacing the ethyl group with longer or branched alkyl chains could influence the molecule's lipophilicity and conformational landscape.
Alternative Halogens: Replacing iodine with other halogens like bromine or chlorine would impact the electronic properties and the strength of the carbon-halogen bond.
Quantum chemical calculations on these hypothetical derivatives would allow for a systematic in-silico screening to identify candidates with optimized properties for specific applications.
Interactive Data Table: Hypothetical Computationally Designed Derivatives of this compound
| Derivative | Modification | Predicted Change in Property |
|---|---|---|
| Derivative A | Addition of -NO₂ at the 2-position | Lowered HOMO/LUMO energies, increased electrophilicity |
| Derivative B | Replacement of ethyl with a tert-butyl group | Increased steric hindrance, altered conformational preferences |
| Derivative C | Replacement of Iodine with Bromine | Slightly increased HOMO-LUMO gap, stronger C-X bond |
This data is hypothetical and for illustrative purposes.
4 Iodophenoxy 3 Oxapentane As a Versatile Building Block in Advanced Organic Synthesis
Utilization in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide moiety of 4-Iodophenoxy-3-oxapentane makes it an excellent substrate for these transformations due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbon atoms, typically involving an organoboron compound and an organic halide. In this context, this compound can be effectively coupled with a wide range of arylboronic acids to synthesize functionalized biaryl ethers. These structures are prevalent in pharmaceuticals and material science. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The high reactivity of the C-I bond allows the reaction to proceed under mild conditions with high yields.
Illustrative Reaction Scheme: this compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield a biaryl ether.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 95 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction, co-catalyzed by palladium and copper(I), is the most reliable method for synthesizing aryl alkynes. This compound serves as an ideal aryl halide partner, reacting efficiently with various terminal alkynes to produce aryl alkynyl ethers. These products are valuable intermediates in the synthesis of natural products, polymers, and organic electronic materials.
Illustrative Reaction Scheme: Coupling of this compound with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 94 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 91 |
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, releasing a hydrogen halide that is neutralized by a base. The reaction is a key method for creating substituted olefins. This compound can be coupled with various alkenes, such as styrenes and acrylates, to generate olefinic aryl ethers. These compounds are important in the synthesis of pharmacologically active molecules and fine chemicals.
Illustrative Reaction Scheme: Palladium-catalyzed reaction of this compound with an alkene in the presence of a base.
Table 3: Heck Reaction of this compound with Various Olefins
| Entry | Olefin | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | 85 |
| 2 | Ethyl acrylate (B77674) | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 |
Application in Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen bonds, typically for the synthesis of diaryl ethers. While palladium-based methods are often preferred, modern Ullmann-type reactions using copper catalysts with specific ligands offer a cost-effective alternative. This compound can participate in Ullmann-type couplings with various phenols and alcohols. This reaction allows for the synthesis of more complex polyether structures, which are of interest in polymer chemistry and as ligands for metal catalysis. The reaction generally requires a copper(I) salt, a base, and often a ligand such as phenanthroline or an amino acid to facilitate the coupling.
Role in Nucleophilic Aromatic Substitution (SₙAr) Reactions for Diverse Substituent Introduction
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism differs significantly from Sₙ1 and Sₙ2 reactions and requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group.
This compound, in its unsubstituted form, is a poor substrate for SₙAr reactions. The ether group is weakly electron-donating, and there are no strong electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. Therefore, direct displacement of the iodide by common nucleophiles under standard SₙAr conditions is not a viable synthetic route. For this molecule to become reactive towards nucleophiles via the SₙAr pathway, the aromatic ring would first need to be functionalized with appropriate electron-withdrawing groups.
Integration into Multi-Step Total Synthesis Strategies for Complex Molecules
The true value of a building block like this compound is demonstrated in its integration into longer, multi-step synthetic sequences. The versatile handles it provides through cross-coupling reactions allow for the strategic construction of complex molecular frameworks.
For instance, a synthetic plan could involve an initial Suzuki-Miyaura coupling of this compound to create a biaryl ether core. The ether side-chain could then be chemically modified, or the newly introduced aryl group could possess other functional groups for further elaboration. This strategy allows chemists to convergently assemble different fragments of a target molecule, which is often a hallmark of an efficient total synthesis. The ability to use this building block in various high-yielding coupling reactions makes it a reliable component in the synthetic chemist's toolbox for accessing novel and complex chemical entities.
Generation of Organometallic Intermediates from this compound
This compound serves as a valuable precursor for a variety of organometallic intermediates, which are pivotal in the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the iodine atom on the phenyl ring allows for the facile generation of nucleophilic organometallic species through several established methods, including the formation of Grignard reagents, organolithium compounds via halogen-metal exchange, and direct participation in transition-metal-catalyzed cross-coupling reactions.
One of the most common applications of aryl iodides like this compound is in the preparation of Grignard reagents. miracosta.edursc.orgsciencemadness.org This involves the reaction of the aryl iodide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 4-(2-ethoxyethoxy)phenylmagnesium iodide, possesses a highly nucleophilic carbon atom, making it a potent reagent for addition to carbonyl compounds, nitriles, and epoxides, as well as for use in cross-coupling reactions.
Alternatively, organolithium intermediates can be generated from this compound through a lithium-halogen exchange reaction. This transformation is typically achieved by treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 4-(2-ethoxyethoxy)phenyllithium is a highly reactive species, useful for a wide range of synthetic transformations.
Furthermore, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, where it acts as the electrophilic partner. These reactions, which include the Suzuki, Stille, and Sonogashira couplings, are fundamental tools in modern organic synthesis for the creation of biaryl systems, conjugated enynes, and other important structural motifs. calibrechem.comtaylorandfrancis.com In these processes, the aryl iodide reacts with an organometallic coupling partner in the presence of a palladium catalyst. For instance, a related compound, 1-iodo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene, has been successfully employed in a Sonogashira coupling with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide. rsc.org This highlights the utility of such polyether-substituted iodobenzenes in these transformations.
The following table summarizes the potential organometallic intermediates that can be generated from this compound and their subsequent applications in common cross-coupling reactions.
| Organometallic Intermediate | Method of Generation | Key Reagents | Typical Application |
| 4-(2-ethoxyethoxy)phenylmagnesium iodide | Grignard Reaction | Magnesium (Mg) | Nucleophilic addition, Cross-coupling |
| 4-(2-ethoxyethoxy)phenyllithium | Lithium-Halogen Exchange | n-Butyllithium or t-Butyllithium | Nucleophilic addition, Transmetalation |
| N/A (Direct use) | Suzuki Coupling | Organoboron compound, Pd catalyst, Base | Biaryl synthesis |
| N/A (Direct use) | Stille Coupling | Organotin compound, Pd catalyst | Biaryl synthesis |
| N/A (Direct use) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne synthesis |
Detailed research findings on analogous aryl iodides demonstrate the efficiency of these transformations. For example, the Sonogashira coupling of various substituted iodobenzenes with terminal alkynes is a well-documented and high-yielding process. calibrechem.comtaylorandfrancis.com Similarly, the Suzuki coupling of aryl iodides with boronic acids or their esters is a robust method for the formation of biaryl linkages. calibrechem.com The reactivity of the carbon-iodine bond in compounds like this compound makes it an ideal substrate for these powerful synthetic methods. calibrechem.com
Advanced Analytical Methodologies for Research on 4 Iodophenoxy 3 Oxapentane and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-Iodophenoxy-3-oxapentane, offering high sensitivity and mass accuracy. sterlingpharmasolutions.comtechnologynetworks.com This precision allows for the determination of elemental compositions and the confident structural elucidation of the parent molecule and any related impurities. sterlingpharmasolutions.comresearchgate.net Techniques such as electrospray ionization (ESI) are well-suited for generating ions of polar molecules like aryl ethers for analysis. nih.govpnnl.gov
For structural confirmation, HRMS provides a precise mass measurement of the molecular ion, which can be used to calculate the elemental formula. The theoretical exact mass of this compound (C9H11IO2) is 277.9804 g/mol . An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the compound's identity. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of the atoms within the molecule.
Impurity profiling is another critical application of HRMS. sterlingpharmasolutions.com In the synthesis of this compound, various process-related impurities or degradation products may be present, even at trace levels. scirp.org HRMS can detect and aid in the identification of these unknown impurities in complex mixtures. sterlingpharmasolutions.com By analyzing the accurate mass of an impurity, a molecular formula can be proposed, and its MS/MS fragmentation pattern can be compared to that of the parent compound to deduce its structure. scirp.org This capability is crucial for ensuring the purity of research compounds.
Table 1: Hypothetical HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula | Theoretical Exact Mass (g/mol) |
|---|---|---|---|
| 278.9882 [M+H]⁺ | Iodophenoxy cation | C6H4IO⁺ | 218.9307 |
| 278.9882 [M+H]⁺ | Iodophenyl cation | C6H4I⁺ | 202.9358 |
| 278.9882 [M+H]⁺ | Ethoxymethyl cation | C3H7O⁺ | 59.0497 |
Advanced Nuclear Magnetic Resonance Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and in the solid state. crystalpharmatech.comarabjchem.org
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of this compound. mdpi.com
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the spectrum of this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions. It would also show a correlation between the two methylene (B1212753) groups (-O-CH₂-CH₂-O-) in the oxapentane chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). slideshare.netyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For example, it would show which proton signal corresponds to which carbon signal in the iodinated aromatic ring and in the aliphatic ether chain.
By combining the information from these three experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular connectivity. science.gov
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlation (to ¹H) | HSQC Correlation (to ¹³C) | HMBC Correlation (to ¹³C) |
|---|---|---|---|
| H-2/H-6 (aromatic) | H-3/H-5 | C-2/C-6 | C-4, C-1, C-3/C-5 |
| H-3/H-5 (aromatic) | H-2/H-6 | C-3/C-5 | C-1, C-4, C-2/C-6 |
| -O-CH₂- (adjacent to ring) | -CH₂-O-CH₂- | -O-CH₂- (adjacent to ring) | C-1, -CH₂-O-CH₂- |
| -CH₂-O-CH₂- | -O-CH₂- (adjacent to ring) | -CH₂-O-CH₂- | -O-CH₂- (adjacent to ring) |
While solution-state NMR provides information on molecules in an averaged, tumbling state, Solid-State NMR (SSNMR) provides detailed insights into the structure and properties of materials in their solid, crystalline form. emory.edu This is particularly valuable for studying polymorphism, where a compound can exist in different crystal structures. researchgate.neticdd.com SSNMR is sensitive to the local molecular environment, including intermolecular interactions, which can differ between polymorphs. crystalpharmatech.com
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, which can be used to differentiate between crystalline forms. crystalpharmatech.com SSNMR can provide information on molecular conformation, packing, and dynamics within the crystal lattice, complementing data from techniques like X-ray diffraction. researchgate.netmdpi.com For research on this compound, SSNMR would be a key technique to characterize its solid forms, identify any potential polymorphs, and study its crystalline purity.
Chromatographic Techniques for Separation and Purification in Research Settings
Chromatography is fundamental for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and for assessing purity. arabjchem.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of organic compounds. mpgpgcollegehardoi.in Developing a robust HPLC method is crucial for monitoring reaction progress and isolating the pure this compound product.
Method development typically involves optimizing several parameters to achieve good resolution between the target compound and any impurities or starting materials. nih.gov Key considerations include the choice of stationary phase (the column), the mobile phase composition, and the detector. For a moderately polar compound like this compound, a reversed-phase column (e.g., C18 or C8) is often a suitable starting point. mpgpgcollegehardoi.in The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the solvent composition is changed over time, may be necessary to separate compounds with a range of polarities. A UV detector is commonly used, as the aromatic ring in the molecule will absorb UV light. sielc.com
Table 3: Example HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 226 nm nih.gov |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net While this compound itself may have limited volatility, GC is highly suitable for analyzing more volatile starting materials, byproducts, or specifically synthesized volatile derivatives. nih.gov
For compounds that are not sufficiently volatile or thermally stable, a derivatization step can be employed. youtube.com This involves a chemical reaction to convert the analyte into a more volatile and stable form, such as a silyl (B83357) ether. The choice of column is critical, with fused silica (B1680970) capillary columns coated with various stationary phases (e.g., polydimethylsiloxane) being common. nih.gov When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for their identification. youtube.com Headspace GC-MS is a variation used specifically for analyzing volatile compounds present in the gas phase above a solid or liquid sample. nih.gov
X-ray Crystallography for Precise Molecular Structure Determination in Research
The process begins with the growth of a suitable single crystal, which can be a challenging step. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. This diffraction pattern is mathematically deconstructed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
For this compound, crystallographic analysis would precisely define the geometry of the iodophenoxy group, including the C-I and C-O bond lengths, and the angles of the benzene (B151609) ring. It would also reveal the conformation of the flexible 3-oxapentane chain, showing the torsion angles around the C-C and C-O bonds. Intermolecular interactions, such as potential halogen bonding involving the iodine atom or other weaker van der Waals forces that dictate the crystal packing, would also be elucidated.
Representative Crystallographic Data for an Analogous Aromatic Ether Structure
To illustrate the type of data obtained, the following table presents hypothetical but realistic crystallographic parameters for a related halogenated aromatic ether.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.7 Å, c = 14.2 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 680 ų |
| Z (Molecules per unit cell) | 4 |
| Key Bond Lengths | C-I: ~2.10 Å, C-O (aryl): ~1.38 Å, C-O (alkyl): ~1.43 Å |
| Key Bond Angles | C-O-C: ~118° |
This data provides a detailed "fingerprint" of the molecule's solid-state structure, which is invaluable for understanding its physical properties and for computational modeling studies.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing its conformational flexibility. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability.
For this compound, IR and Raman spectra would provide a detailed vibrational fingerprint. The spectra can be divided into several regions, each corresponding to vibrations of specific parts of the molecule.
Aromatic Region: The C-H stretching vibrations of the benzene ring would appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring would produce a characteristic pattern of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution in this case) would be confirmed by the pattern of C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region.
Ether Linkage: The asymmetric C-O-C stretching of the aryl-alkyl ether linkage is a strong band in the IR spectrum, typically found around 1240-1260 cm⁻¹. The symmetric stretch is often weaker in the IR but may be more prominent in the Raman spectrum.
Aliphatic Chain: The C-H stretching vibrations of the ethyl groups in the 3-oxapentane chain would be observed in the 2850-2960 cm⁻¹ region. Bending and rocking modes for these CH₂ groups would appear in the 1300-1470 cm⁻¹ range. The C-C and C-O stretching vibrations of the flexible oxapentane backbone would contribute to a complex set of bands in the 800-1150 cm⁻¹ region.
Carbon-Iodine Bond: The C-I stretching vibration is found at low frequencies, typically in the range of 500-600 cm⁻¹, and is often more easily observed in the Raman spectrum.
Conformational Analysis: The 3-oxapentane chain is flexible and can exist in various conformations (e.g., different gauche and anti arrangements around the C-C and C-O bonds). These different conformers can give rise to distinct vibrational frequencies. By studying the spectra at different temperatures or in different solvents, it is possible to identify bands corresponding to different conformers and, in some cases, to determine their relative populations and the energy differences between them.
Characteristic Vibrational Frequencies for this compound
The following table summarizes the expected key vibrational modes and their approximate frequencies.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique (IR or Raman) |
| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1475 - 1600 | IR, Raman |
| Asymmetric Aryl-Alkyl C-O-C Stretch | ~1250 | Strong in IR |
| Aliphatic C-O-C Stretch | 1100 - 1150 | Strong in IR |
| Aromatic C-H Out-of-Plane Bend (para-subst.) | 810 - 840 | Strong in IR |
| C-I Stretch | 500 - 600 | Strong in Raman |
Together, X-ray crystallography and vibrational spectroscopy provide a comprehensive understanding of the structure of this compound, from its precise atomic coordinates in the solid state to the dynamics of its functional groups and conformational behavior.
Emerging Research Directions and Future Prospects for 4 Iodophenoxy 3 Oxapentane
Development of Novel Catalytic Systems for 4-Iodophenoxy-3-oxapentane Transformations
The presence of the iodo-substituent on the phenyl ring of this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions. The carbon-iodine bond is relatively weak, rendering the compound highly reactive in palladium-catalyzed processes such as Suzuki, Stille, and Sonogashira couplings. nih.govyoutube.comyoutube.com Future research is anticipated to focus on the development of more efficient and sustainable catalytic systems for these transformations. This includes the design of novel phosphine (B1218219) ligands that can enhance the activity and stability of palladium catalysts, allowing for lower catalyst loadings and milder reaction conditions.
Furthermore, the etheric oxygen in the 3-oxapentane chain could potentially act as a coordinating group, influencing the regioselectivity and efficiency of catalytic reactions. Investigations into catalytic systems that can exploit this intramolecular coordination are a promising area of research. Moreover, the use of earth-abundant and less toxic metals like copper and iron as catalysts for cross-coupling reactions involving iodoarenes is a growing trend that could be extended to this compound. nih.gov
Recent advancements in photoredox catalysis also open up new possibilities for the transformation of this compound. Light-mediated reactions could provide access to novel reaction pathways that are not achievable through traditional thermal methods. nih.gov The development of photocatalytic systems tailored for the specific electronic properties of this compound is a key area for future exploration.
Exploration of Supramolecular Interactions Involving this compound Moieties
The iodine atom in this compound is capable of participating in halogen bonding, a non-covalent interaction that is gaining increasing recognition in crystal engineering and supramolecular chemistry. rsc.orgrsc.org Halogen bonds are directional interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic species. researchgate.net The strength and directionality of these bonds make them valuable tools for the construction of well-defined supramolecular architectures.
Future research will likely focus on co-crystallization studies of this compound with various halogen bond acceptors to create novel solid-state materials with tailored properties. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-stacking, will be a crucial aspect of these investigations. mdpi.comacs.orgnih.gov Understanding these interactions is key to designing materials with specific packing arrangements and, consequently, desired physical properties.
Integration into Functional Materials and Polymer Chemistry Research
The unique chemical structure of this compound makes it a valuable building block for the synthesis of advanced functional materials and polymers.
The reactive iodide group of this compound allows it to serve as a monomer in various polymerization reactions. For instance, it can be used in transition metal-catalyzed polycondensations to produce novel aromatic polyethers. nih.govacs.org The properties of these polymers, such as their thermal stability, solubility, and mechanical strength, can be tuned by copolymerizing this compound with other monomers.
Iodinated aromatic compounds are also precursors for hypervalent iodine compounds, which have applications in polymer synthesis. rsc.orgrsc.org Research into the conversion of this compound into a hypervalent iodine monomer could lead to the development of new polymerization methods. Furthermore, the incorporation of iodine into polymers can enhance their X-ray contrast properties, making them suitable for biomedical imaging applications. nih.govresearchgate.netdigitellinc.comrsc.org
Below is a table summarizing potential polymer types derived from this compound:
| Polymer Type | Polymerization Method | Potential Properties |
| Poly(arylene ether)s | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance |
| Conjugated Polymers | Cross-coupling Polymerization (e.g., Suzuki, Stille) | Optoelectronic activity, conductivity |
| Polyesters (via functionalized derivatives) | Polycondensation | Biodegradability, processability |
| Hypervalent Iodine Polymers | Oxidative Polymerization | Catalytic activity, unique reactivity |
The incorporation of heavy atoms like iodine into organic molecules can significantly influence their photophysical properties, making them attractive for applications in optoelectronics. nih.govresearchgate.netmdpi.comresearchgate.netyoutube.com The heavy atom effect can promote intersystem crossing, leading to enhanced phosphorescence, which is desirable for applications in organic light-emitting diodes (OLEDs).
Research in this area will likely involve the synthesis of derivatives of this compound with extended π-conjugated systems to tune their absorption and emission properties. Doping of polymer films with iodine-containing compounds has been shown to alter their optoelectronic and chemical properties. nih.govmdpi.com The flexible ether chain could also be modified to improve the processability and film-forming properties of these materials.
Computational studies will play a crucial role in predicting the electronic structure and photophysical properties of new materials based on the this compound scaffold, guiding synthetic efforts. acs.org
Expansion of Reaction Scope to Unexplored Chemical Transformations
While cross-coupling reactions of iodoarenes are well-established, there is still significant scope for exploring new chemical transformations of this compound. For example, iodine-catalyzed reactions, where molecular iodine acts as a catalyst, represent an environmentally benign and cost-effective synthetic methodology. rsc.org The application of such reactions to functionalize the 3-oxapentane side chain or to induce cyclization reactions is a promising avenue for research.
Hypervalent iodine reagents, which can be prepared from iodoarenes, are powerful oxidizing agents and can mediate a wide range of transformations. mdpi.comresearchgate.net The development of novel hypervalent iodine reagents derived from this compound could enable unique and selective chemical reactions.
Furthermore, the exploration of reactions that involve the simultaneous functionalization of both the aromatic ring and the ether side chain could lead to the synthesis of complex molecular architectures with interesting biological or material properties.
Synergistic Approaches Combining Synthetic and Computational Research for this compound
A synergistic approach that combines synthetic experimentation with computational modeling will be essential to unlock the full potential of this compound. Quantum mechanical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. wuxiapptec.comlabex-cappa.fr
Computational studies can be used to:
Predict the regioselectivity of chemical reactions.
Elucidate reaction mechanisms. nih.gov
Design novel catalysts with enhanced activity and selectivity.
Simulate supramolecular assemblies and predict crystal structures.
Screen for promising candidates for optoelectronic applications.
This integrated approach will accelerate the discovery of new applications for this compound and facilitate the rational design of new materials and catalysts based on this versatile molecular platform.
Q & A
Q. How can researchers ensure ethical rigor when studying this compound’s biomedical applications?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, obtain IACUC approval and follow ARRIVE guidelines. Use alternative methods (e.g., organ-on-chip, QSAR models) to minimize animal testing. Transparent reporting of negative data prevents publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
